molecular formula C19H12ClFN4O2 B2836851 3-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one CAS No. 1112374-00-1

3-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one

货号: B2836851
CAS 编号: 1112374-00-1
分子量: 382.78
InChI 键: HESZFZPMKVSOMS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one is a sophisticated synthetic molecule designed for advanced pharmacological research, integrating two privileged heterocyclic scaffolds: the 1,2,4-oxadiazole and the pyridazinone. Its structure is engineered for potential multi-target activity in areas such as neuroscience and oncology. The 1,2,4-oxadiazole ring is a well-characterized bioisostere for ester and amide functionalities, improving metabolic stability and enhancing binding affinity in drug design . This heterocycle is present in compounds with a broad spectrum of documented biological activities, including anticancer, antiviral, and anticonvulsant properties . Concurrently, the pyridazinone core is a recognized pharmacophore in medicinal chemistry. Scientific literature has demonstrated that pyridazinone derivatives exhibit significant anticancer and antiangiogenic activities, inhibiting tumor progression by targeting proangiogenic cytokines like VEGF and TGFβ . The specific substitution pattern on the 1,2,4-oxadiazole moiety, featuring a 4-chloro-3-fluorophenyl group, is structurally analogous to inhibitors of enzymes like Monoamine Oxidase B (MAO-B), a key target for neurodegenerative disorders such as Parkinson's disease . Furthermore, related 1,2,4-oxadiazole compounds have been reported to act as potent and selective inhibitors of T-type calcium channels (Cav3.2) . These channels are crucial regulators of neuronal excitability, and their dysfunction is implicated in pathophysiological conditions including neuropathic pain and epilepsy, making them a significant target for central nervous system (CNS) drug discovery . This combination of structural features makes this compound a valuable probe for researchers investigating the pathophysiology and treatment of neurological conditions and cancer. This product is for research use only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN4O2/c1-11-2-5-13(6-3-11)25-9-8-16(26)17(23-25)19-22-18(24-27-19)12-4-7-14(20)15(21)10-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESZFZPMKVSOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one (commonly referred to as P044-1135) is a novel derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H14ClFN4O3
  • Molecular Weight : 396.80 g/mol
  • IUPAC Name : 1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione

The compound features a complex structure that includes an oxadiazole ring and a pyridazine moiety, which are known for their diverse biological activities.

Research indicates that the compound may exhibit anticancer properties through several mechanisms:

  • Apoptosis Induction : Studies have shown that P044-1135 can activate apoptotic pathways in cancer cells. For instance, it has been reported to increase the expression levels of p53 and promote caspase-3 cleavage in MCF-7 breast cancer cells, leading to enhanced apoptosis .
  • Inhibition of Histone Deacetylases (HDAC) : The compound has demonstrated inhibitory effects on HDAC enzymes, which are crucial in regulating gene expression related to cancer progression. Certain derivatives have shown up to 90% inhibition of HDAC activity at low concentrations .
  • Molecular Docking Studies : Computational studies suggest that P044-1135 exhibits strong hydrophobic interactions with amino acid residues in estrogen receptors (ER), similar to known ER modulators like Tamoxifen .

Antimicrobial Activity

In addition to its anticancer potential, the compound has also been evaluated for antimicrobial properties:

  • Antibacterial Effects : Research indicates that derivatives of oxadiazole compounds exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. The structural modifications in P044-1135 may enhance its binding affinity to bacterial targets .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in MCF-7 cells
HDAC InhibitionUp to 90% inhibition at low concentrations
AntibacterialSignificant activity against Gram-positive and Gram-negative bacteria

Notable Research Studies

  • Dhumal et al. (2021) : Investigated various oxadiazole derivatives for their antimicrobial activity and found that certain modifications significantly enhanced efficacy against resistant bacterial strains .
  • Arafa et al. (2023) : Conducted a cytotoxicity assay showing that specific derivatives exhibited IC50 values lower than standard chemotherapeutics like erlotinib, indicating promising anticancer potential .

科学研究应用

The compound exhibits a range of biological activities that are of significant interest in pharmacology:

  • Antimicrobial Activity : Research indicates that derivatives of oxadiazoles, including this compound, have shown promising antimicrobial properties against various bacterial strains. This is attributed to the presence of the oxadiazole ring which enhances the compound's ability to disrupt microbial cell functions .
  • Anticancer Potential : Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves inducing apoptosis in cancer cells and inhibiting key signaling pathways associated with tumor growth .
  • Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the applications of this compound and related derivatives:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effective inhibition of Gram-positive and Gram-negative bacteria.
Anticancer ActivityInduced apoptosis in various cancer cell lines; showed potential in inhibiting tumor growth in vivo models.
Anti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in animal models; potential for treating chronic inflammatory conditions.

相似化合物的比较

Pyridazin-4(1H)-one Core Derivatives

Compounds sharing the pyridazin-4(1H)-one core but differing in substituents provide insights into structure-activity relationships (SAR):

Compound Name Substituents (Position 1) Substituents (Position 3) Key Features Potential Applications
Target Compound p-Tolyl 3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl Chloro and fluoro groups enhance lipophilicity; oxadiazole improves stability . Antimicrobial, CNS agents
1-[2-Fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one 2-Fluoro-4-(pyrazolyl)phenyl 1-Phenylpyrazol-5-yl Pyrazole groups increase polarity; methoxy group may affect bioavailability. Antipsychotic (explicitly stated)
3-[1-(2,4-Difluorophenyl)-1H-pyrazol-5-yl]-1-[3-(trifluoromethoxy)phenyl]pyridazin-4(1H)-one 3-(Trifluoromethoxy)phenyl 1-(2,4-Difluorophenyl)pyrazol-5-yl Trifluoromethoxy and difluorophenyl groups enhance metabolic resistance. Not specified (likely CNS)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F, CF3) on aryl substituents improve binding to hydrophobic protein pockets and metabolic stability .
  • Oxadiazole vs.

Heterocyclic Analogs with 1,2,4-Oxadiazole Motifs

Compounds with 1,2,4-oxadiazole rings but distinct cores highlight the versatility of this functional group:

Compound Name Core Structure Substituents on Oxadiazole Key Features
1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone Pyrrolidin-2-one 3-Cyclopropyl Cyclopropyl enhances steric bulk; chloro-fluorophenyl may aid membrane penetration.
5-(3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one derivative Pyridin-2(1H)-one 3-(4-Trifluoromethoxyphenyl) Trifluoromethoxy group increases electron deficiency, affecting reactivity.
3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile Benzonitrile 3-(3-Pyridinyl) Pyridinyl group introduces basicity; benzonitrile may engage in dipole interactions.

Key Observations :

  • Core Flexibility: The pyridazinone core (target compound) offers a planar structure conducive to aromatic interactions, whereas pyrrolidinone () introduces conformational flexibility .
  • Substituent Effects : Halogenated aryl groups (e.g., 4-chloro-3-fluorophenyl) in the target compound vs. cyclopropyl () demonstrate trade-offs between lipophilicity and steric hindrance .

常见问题

Q. What are the key steps in synthesizing 3-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one, and how can intermediates be characterized?

The synthesis involves multi-step reactions, typically including:

  • Intermediate formation : Preparation of halogenated aromatic precursors (e.g., 4-chloro-3-fluorophenyl derivatives) via nucleophilic substitution or coupling reactions .
  • Oxadiazole ring construction : Cyclocondensation of amidoximes with activated carbonyl groups under reflux conditions (e.g., using DCC/DMAP in anhydrous THF) .
  • Pyridazinone assembly : Coupling the oxadiazole intermediate with a substituted pyridazinone core via N-alkylation or Suzuki-Miyaura cross-coupling .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization for final product isolation.
    Characterization : Use ¹H/¹³C NMR to confirm regiochemistry, HRMS for molecular weight validation, and HPLC (C18 column, >95% purity threshold) .

Q. How can the compound’s structural stability under varying pH and temperature conditions be evaluated?

  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions .
  • pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC-UV analysis to quantify degradation products .
  • Light sensitivity : Conduct photostability studies under ICH Q1B guidelines using a xenon lamp to simulate sunlight exposure .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across different cell lines be resolved?

  • Mechanistic profiling : Compare target engagement (e.g., kinase inhibition assays) and off-target effects via proteome-wide affinity profiling .
  • Metabolic interference : Assess intracellular metabolite levels (e.g., ATP, NADH) to identify cell line-specific metabolic vulnerabilities affecting activity .
  • Membrane permeability : Use Caco-2 monolayers or PAMPA assays to evaluate transport efficiency and correlate with potency discrepancies .

Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) for cross-coupling efficiency .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for cyclocondensation reactions; DMF may improve oxadiazole ring formation .
  • Design of Experiments (DoE) : Apply factorial design to variables (temperature, stoichiometry, reaction time) to identify critical parameters .

Q. How does the chloro-fluorophenyl substituent influence binding affinity in molecular docking studies?

  • Computational modeling : Perform docking (AutoDock Vina) and MD simulations (AMBER) to compare halogen bonding interactions with target proteins (e.g., kinases, GPCRs) .
  • Electrostatic potential maps : Analyze the substituent’s electron-withdrawing effects on aromatic π-stacking using Gaussian09 .

Methodological Recommendations

  • Contradiction Analysis : Use orthogonal assays (e.g., SPR for binding kinetics alongside cell-based assays) to validate target specificity .
  • Stereochemical Purity : Employ chiral HPLC or X-ray crystallography to resolve racemic mixtures in intermediates .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。